molecular formula C17H15NO5S B405106 2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid

2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid

Cat. No.: B405106
M. Wt: 345.4g/mol
InChI Key: ASCGLENEAKALNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid is a complex organic compound with the molecular formula C17H15NO5S. It is known for its unique structure, which includes a cyclopenta[b]thiophene ring system fused with a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4g/mol

IUPAC Name

2-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H15NO5S/c1-23-17(22)13-11-7-4-8-12(11)24-15(13)18-14(19)9-5-2-3-6-10(9)16(20)21/h2-3,5-6H,4,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

ASCGLENEAKALNJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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